molecular formula C8H7NOS B1281406 4-Methylbenzo[d]thiazol-2(3H)-one CAS No. 73443-84-2

4-Methylbenzo[d]thiazol-2(3H)-one

Cat. No. B1281406
CAS RN: 73443-84-2
M. Wt: 165.21 g/mol
InChI Key: MAIYZXCYLAJOFK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-Methylbenzo[d]thiazol-2(3H)-one is a chemical compound that belongs to the benzothiazole family, which is a class of heterocyclic aromatic compounds containing a benzene ring fused to a thiazole ring. The compound is of interest due to its potential applications in various fields, including medicinal chemistry and material science.

Synthesis Analysis

The synthesis of derivatives of 4-Methylbenzo[d]thiazol-2(3H)-one can be achieved through various methods. For instance, a one-pot, solvent-free microwave-assisted synthesis has been developed to create novel ethyl 2-methyl-4-(pyridin-2-yl)-4H-benzo[4,5]thiazolo[3,2-a]pyrimidine-3-carboxylate derivatives. This method utilizes 2-aminobenzothiazole derivatives, Pyridine 2-aldehyde, and Ethyl acetoacetate with PdCl2 as a catalyst, offering advantages such as operational simplicity, short reaction time, and environmentally benign conditions . Another eco-friendly protocol for synthesizing novel derivatives involves a one-pot C–C and C–N bond-forming strategy from the reaction of 4-hydroxy-1-methylquinolin-2(1H)-one, 2-aminobenzothiazole, and aromatic aldehydes in water, without using any metal catalyst .

Molecular Structure Analysis

The molecular structure of 4-Methylbenzo[d]thiazol-2(3H)-one derivatives can be characterized by various spectroscopic methods such as FT-IR, 1H NMR, 13C NMR, ESI-MS, and single-crystal X-ray analysis. These techniques help in confirming the structures of the synthesized compounds and provide insights into their molecular conformations .

Chemical Reactions Analysis

4-Methylbenzo[d]thiazol-2(3H)-one and its derivatives can undergo a range of chemical reactions. For example, they can participate in free-radical condensation reactions to form bibenzo[b][1,4]thiazines , or react with different substituted benzaldehydes followed by cyclocondensation with 2-meraptoacetic acid to yield thiazolidin-4-one derivatives . Additionally, cocrystallization with carboxylic acids can lead to the formation of crystalline adducts through classical hydrogen bonds and noncovalent associations .

Physical and Chemical Properties Analysis

The physical and chemical properties of 4-Methylbenzo[d]thiazol-2(3H)-one derivatives can be deduced from their synthesis and molecular structure. These compounds exhibit a range of melting points and can form various solid-state packing structures. The crystal packing and the stability of these compounds are often interpreted by the presence of strong charge-assisted N-H⋯O hydrogen bonds, as well as other nonbonding interactions such as O-H⋯O, N-H⋯S, and π-π contacts, which contribute to the stabilization and expansion of the total structures . The antimicrobial activity of some derivatives has also been evaluated, showing significant activity against both gram-negative and gram-positive bacteria .

Scientific Research Applications

Synthesis and Structural Characterization

  • Adducts with Organic Acids : Cocrystallization of 4-methylbenzo[d]thiazol-2-amine with various organic acids led to the formation of 11 crystalline adducts. These were examined using X-ray diffraction, FT-IR, and elemental analysis, revealing insights into their structural and supramolecular aspects (Zhang et al., 2021).

Antimicrobial and Antifungal Activity

  • Antimicrobial Activity of Derivatives : Some derivatives of 4-methylbenzo[d]thiazol-2-amine showed significant antibacterial activity against both Gram-negative (Escherichia coli) and Gram-positive (Staphylococcus aureus) bacteria (Hussein & Azeez, 2013).
  • Fungicidal Activity of Hydrazone Derivatives : Hydrazone derivatives containing 4-methylbenzo[d]thiazole moiety were synthesized and showed excellent fungicidal activities (Weng et al., 2012).

Corrosion Inhibition

  • Corrosion Protection of Mild Steel : Derivatives of 4-methylbenzo[d]thiazol-2-amine, such as 2-amino-4-methylbenzothiazole (AMBT), enhanced the corrosion protection of mild steel in hydrochloric acid. This is attributed to the formation of a protective film on the steel surface (Shainy et al., 2017).

Fluorescence Sensing

  • Detection of Metal Ions : A thiazole-based conjugated polymer, synthesized from 4,7-dibromo-2-methylbenzo[d]thiazole, demonstrated 'turn-off' fluorescent quenching responses towards Hg2+ and Ag+ ions. This suggests potential applications in metal ion sensing (Li et al., 2015).

Supramolecular and Crystallographic Studies

  • Supramolecular Synthons and Crystal Structures : The cocrystallization of 4-methylbenzo[d]thiazol-2-amine with carboxylic acids was studied, revealing a variety of supramolecular synthons and crystal structures. This research enhances understanding of molecular interactions and crystal packing (Zhang et al., 2021).

Future Directions

The future directions for “4-Methylbenzo[d]thiazol-2(3H)-one” could involve further studies on its synthesis, chemical reactions, and potential applications. Benzothiazole derivatives are of interest in medicinal chemistry due to their diverse therapeutic roles .

properties

IUPAC Name

4-methyl-3H-1,3-benzothiazol-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7NOS/c1-5-3-2-4-6-7(5)9-8(10)11-6/h2-4H,1H3,(H,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MAIYZXCYLAJOFK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C2C(=CC=C1)SC(=O)N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7NOS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00509447
Record name 4-Methyl-1,3-benzothiazol-2(3H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00509447
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

165.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Methylbenzo[d]thiazol-2(3H)-one

CAS RN

73443-84-2
Record name 4-Methyl-1,3-benzothiazol-2(3H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00509447
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-methylbenzo[d]thiazol-2-ol
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods I

Procedure details

Prepared analogous to Example 5 from 2-ethoxy-4-methyl-benzothiazole and concentrated hydrochloric acid with a yield of 81% of theory. M.p.: 207°-208° C. (xylene/gasoline 1:1)
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two

Synthesis routes and methods II

Procedure details

5.00 g (30.5 mmol) 2-amino-4-methylbenzothiazole in 15.0 mL formic acid, 6.10 mL glacial acetic acid and 112 mL conc. hydrochloric acid were cooled to −5° C. with stirring and slowly combined with a solution of 2.10 g (30.5 mmol) sodium nitrite in 5.0 mL water. The reaction mixture was stirred for 20 min at this temperature, then heated to RT and then refluxed overnight. The cooled mixture was then mixed with water and extracted several times with EtOAc. The combined organic phases were washed with saturated sodium chloride solution, dried on sodium sulphate, filtered and the filtrate was evaporated down.
Quantity
5 g
Type
reactant
Reaction Step One
Quantity
15 mL
Type
solvent
Reaction Step One
Quantity
6.1 mL
Type
solvent
Reaction Step One
Quantity
112 mL
Type
solvent
Reaction Step One
Quantity
2.1 g
Type
reactant
Reaction Step Two
Name
Quantity
5 mL
Type
solvent
Reaction Step Three
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Four

Synthesis routes and methods III

Procedure details

Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Name
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-Methylbenzo[d]thiazol-2(3H)-one
Reactant of Route 2
4-Methylbenzo[d]thiazol-2(3H)-one
Reactant of Route 3
4-Methylbenzo[d]thiazol-2(3H)-one
Reactant of Route 4
4-Methylbenzo[d]thiazol-2(3H)-one
Reactant of Route 5
4-Methylbenzo[d]thiazol-2(3H)-one
Reactant of Route 6
Reactant of Route 6
4-Methylbenzo[d]thiazol-2(3H)-one

Citations

For This Compound
1
Citations
B Zhou, H Hong, H Wang, T Zhang… - European Journal of …, 2018 - Wiley Online Library
Carbonyl sulfide (COS), whose molecular structure is similar to CO 2 and CS 2 , could be used as a better alternative carbonyl reagent due to its high chemical activity. However, the …

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.